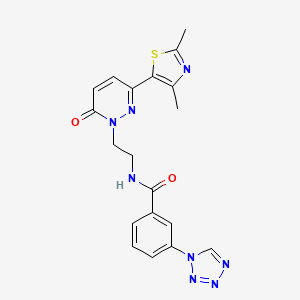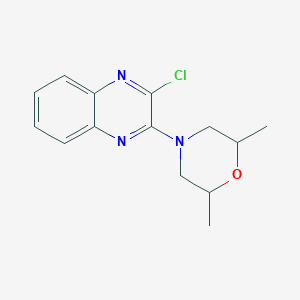
N-(2-(3-(2,4-dimethylthiazol-5-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-(1H-tetrazol-1-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The study and synthesis of complex organic molecules, like N-(2-(3-(2,4-dimethylthiazol-5-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-(1H-tetrazol-1-yl)benzamide, are critical in various fields of chemistry and medicine. These molecules are often designed to exhibit specific biological or chemical properties, making them valuable for applications in drug development, materials science, and as probes in biological systems.
Synthesis Analysis
The synthesis of complex organic molecules typically involves multi-step chemical reactions, starting from simpler precursor molecules. Techniques such as nucleophilic substitution, condensation reactions, and ring closure strategies are common. For example, Ahmad et al. (2012) described the synthesis of novel N-substituted benzyl/phenyl compounds through a series of well-orchestrated chemical reactions, which could be analogous to the steps required to synthesize the molecule (Ahmad et al., 2012).
Molecular Structure Analysis
The molecular structure of complex molecules is often elucidated using spectroscopic techniques like NMR, IR, and mass spectrometry, alongside X-ray crystallography for solid-state structures. These methods provide insights into the molecule's 3D configuration, functional groups, and bonding patterns. The work by Sharma et al. (2016), which detailed the crystal structure analysis of a complex molecule, exemplifies the type of studies required to fully understand the molecular structure (Sharma et al., 2016).
Chemical Reactions and Properties
The reactivity of a molecule under various conditions can reveal its potential utility and stability. Studies typically investigate the molecule's behavior in the presence of different reagents, temperatures, and environments to map out its chemical properties. For instance, Kumar and Lown (2003) explored the synthesis and preliminary anti-cancer evaluation of dimers, providing a glimpse into how chemical reactions can be used to probe the properties of complex molecules (Kumar & Lown, 2003).
Applications De Recherche Scientifique
Antibacterial and Antifungal Properties
A study by Rajasekaran et al. (2006) synthesized novel compounds with structural similarities, demonstrating moderate antibacterial activity against Bacillus subtilis and moderate antifungal activity against Candida albicans. Their work underscores the potential of such compounds in developing new antimicrobial agents.
Anticancer and Antioxidant Activities
Research by Gudipati et al. (2011) on N-(benzo[d]oxazol-2-yl)-2-(7- or 5-substituted-2-oxoindolin-3-ylidene) hydrazinecarboxamide derivatives showcased their potential in anticancer and antioxidant applications. This indicates the broader relevance of such compounds in therapeutic research.
Anti-inflammatory Properties
Lynch et al. (2006) explored derivatives based on thiazole and thiazoline, identifying compounds with anti-inflammatory activities. Their findings highlight the versatility of such chemical frameworks for pharmacological applications.
Coordination Networks and NLO Properties
A study by Liao et al. (2013) on tetrazolate-yl acylamide tectons forming coordination networks with cadmium dichloride revealed significant second harmonic generation efficiencies, suggesting applications in materials science for nonlinear optical properties.
Synthesis and Ethylene Oligomerization
Research by Wang et al. (2009) on nickel complexes bearing benzamide derivatives demonstrated their efficacy in ethylene oligomerization, pointing to applications in catalysis and industrial chemistry.
Propriétés
IUPAC Name |
N-[2-[3-(2,4-dimethyl-1,3-thiazol-5-yl)-6-oxopyridazin-1-yl]ethyl]-3-(tetrazol-1-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N8O2S/c1-12-18(30-13(2)22-12)16-6-7-17(28)26(23-16)9-8-20-19(29)14-4-3-5-15(10-14)27-11-21-24-25-27/h3-7,10-11H,8-9H2,1-2H3,(H,20,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBSZJQSNTWQGBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C2=NN(C(=O)C=C2)CCNC(=O)C3=CC(=CC=C3)N4C=NN=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N8O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[4-(2,2-Difluoroethyl)piperazin-1-yl]propanoic acid](/img/structure/B2480200.png)
![3-[1-(1,3-benzodioxol-5-yl)-2-nitroethyl]-1H-indole](/img/structure/B2480201.png)
![N-(2-(dimethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide hydrochloride](/img/structure/B2480203.png)

![7,8-dimethoxy-4-(piperazin-1-yl)-5H-pyrimido[5,4-b]indole](/img/structure/B2480205.png)

![2-Amino-7,7-dimethyl-5-[2-(3-methylthiophen-2-yl)ethenyl]-6,7-dihydro-1-benzothiophene-3-carbonitrile](/img/structure/B2480208.png)
![N-(4-chlorobenzyl)-2-((1-(2-hydroxyethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2480210.png)
![N-(4-acetylphenyl)-5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2480212.png)


![7-[(3-aminopyridin-4-yl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B2480216.png)
![2-chloro-N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-6-fluorobenzamide](/img/structure/B2480219.png)
![2-Ethyl-5-((4-methylpiperidin-1-yl)(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2480223.png)